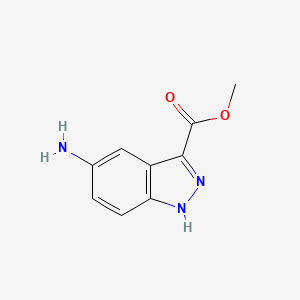

methyl 5-amino-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUJJWUHGQWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651689 | |

| Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660411-95-0 | |

| Record name | Methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Amino-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole framework is a privileged scaffold in modern medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core of numerous therapeutic agents, particularly in oncology and neurology.[1][2] Methyl 5-amino-1H-indazole-3-carboxylate is a key functionalized building block derived from this scaffold. Its strategic placement of an amino group—a potent hydrogen bond donor and site for derivatization—and a methyl ester at opposing ends of the molecule makes it an exceptionally versatile intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[2] This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, and its reactivity profile, grounded in established chemical principles.

Physicochemical and Structural Properties

This compound is a solid crystalline substance at room temperature. The core structure features an electron-donating amino group (-NH₂) at the C5 position, which significantly influences the electron density of the aromatic system, and a methyl ester group (-COOCH₃) at the C3 position, which acts as a key handle for chemical modification.

Structural Diagram

Caption: Chemical structure of this compound.

Core Properties

A summary of the key physicochemical properties is presented below. It is critical to note that some values are predicted based on computational models due to limited experimentally derived data in public literature.

| Property | Value / Description | Source(s) |

| CAS Number | 660411-95-0 | [3] |

| Molecular Formula | C₉H₉N₃O₂ | [3] |

| Molecular Weight | 191.19 g/mol | [3] |

| Appearance | Solid, crystalline powder. | [3] |

| Solubility | Reported to have good solubility; the amino group can improve aqueous solubility.[4] | [4] |

| Predicted Density | 1.413 g/cm³ | [3] |

| Predicted Boiling Point | 432.2 ± 25.0 °C at 760 mmHg | [3] |

| Storage Conditions | Store at 2-8°C or -20°C, sealed from light and moisture in a dry environment. | [3] |

| InChI Key | Not readily available in cited sources. |

Synthesis and Purification

The most reliable and frequently employed synthetic route to this compound is the chemical reduction of its nitro precursor, methyl 5-nitro-1H-indazole-3-carboxylate. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-withdrawing group (-NO₂) into a strongly electron-donating one (-NH₂).

Synthesis Workflow

The overall process involves two main steps starting from the commercially available 5-nitro-1H-indazole-3-carboxylic acid: (1) Esterification of the carboxylic acid, and (2) Reduction of the nitro group.

Caption: Workflow for the synthesis of the target compound from its carboxylic acid precursor.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of methyl 5-nitro-1H-indazole-3-carboxylate using tin(II) chloride dihydrate (SnCl₂·2H₂O).

Rationale: Tin(II) chloride is a classic and highly effective reducing agent for aromatic nitro compounds. It is cost-effective, reliable, and operates under standard reflux conditions in a protic solvent like ethanol, which is capable of dissolving the starting material and facilitating the reaction. The acidic workup ensures the product amine is protonated and soluble, allowing for the removal of tin salts, before being liberated by basification.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) and ethanol to create a ~0.2 M suspension.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup & Quenching: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.

-

Purification - Acid/Base Extraction:

-

To the residue, add ethyl acetate and stir.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully until the pH of the aqueous layer is basic (~8-9). This neutralizes the reaction mixture and precipitates tin salts.

-

Filter the resulting slurry through a pad of celite to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

-

Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a purified solid.

Spectral Characterization

Full experimental spectral data is not consistently available across public databases. The following table summarizes the expected characteristic signals based on the compound's structure and data from analogous indazole derivatives.[2][3]

| Technique | Expected Data / Interpretation |

| ¹H NMR | Aromatic Protons (δ 6.5-7.5 ppm): Three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The -NH₂ group will cause a significant upfield shift compared to the -NO₂ precursor. Expect doublet and doublet of doublets patterns due to ortho and meta coupling. Indazole NH (δ ~12-13 ppm): A broad singlet, characteristic of the acidic indazole proton. Amine NH₂ (δ ~4-5 ppm): A broad singlet, which can exchange with D₂O. Methyl Ester CH₃ (δ ~3.9 ppm): A sharp singlet integrating to 3 protons. |

| ¹³C NMR | Carbonyl Carbon (δ ~163 ppm): The ester carbonyl will be a prominent downfield signal. Aromatic Carbons (δ 100-150 ppm): Signals corresponding to the 8 carbons of the bicyclic core. The carbon attached to the amino group (C5) will be shifted upfield. |

| IR Spectroscopy | N-H Stretch (3200-3500 cm⁻¹): Two distinct bands for the asymmetric and symmetric stretching of the primary amine (-NH₂) and a broader band for the indazole N-H. C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption characteristic of the ester carbonyl group. Aromatic C=C/C-H (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring stretches. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191.19, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₉H₉N₃O₂. |

Chemical Reactivity and Handling

The molecule possesses three primary sites of reactivity: the 5-amino group, the indazole N1-H, and the C3-methyl ester. This multi-functional nature is precisely what makes it a valuable synthetic intermediate.

-

5-Amino Group: As a primary aromatic amine, this group readily undergoes acylation, sulfonylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of functional groups to build out this vector of the molecule.

-

Indazole N1-H: The indazole nitrogen is weakly acidic and can be deprotonated with a suitable base, followed by alkylation or arylation to generate N1-substituted indazoles. This is a common strategy to block this position or introduce groups that modulate the compound's properties.

-

C3-Methyl Ester: The ester is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.[2] More importantly, it can undergo amidation by reacting with amines (often under heating or with coupling agents) to form a diverse library of indazole-3-carboxamides, a motif present in many kinase inhibitors.[1]

Reactivity Map

Caption: Key reactive sites on the this compound scaffold.

Handling and Safety

-

Handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

As with many amino-aromatic compounds, its toxicological properties are not fully characterized and it should be handled as a potentially hazardous substance.

Applications in Drug Discovery

The true value of this compound lies in its role as a scaffold for building potent and selective therapeutic agents. The indazole core is a bioisostere of purine and is known to fit into the ATP-binding pockets of many protein kinases.

-

Kinase Inhibitors: Derivatization of the 5-amino and 3-carboxamide positions has been a fruitful strategy for developing inhibitors of kinases such as FGFR, VEGFR, and PAK1, which are critical targets in cancer therapy.[1]

-

CNS Agents: The indazole scaffold is also prevalent in compounds targeting the central nervous system.[2]

-

Antiparasitic Agents: Novel 5-nitroindazole derivatives, the direct precursors to this compound, have shown potent activity against parasites like T. cruzi, the causative agent of Chagas disease.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic starting point for the synthesis of high-value, biologically active molecules. Its well-defined reactive sites, coupled with the proven biological relevance of the indazole scaffold, ensure its continued importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this versatile building block in their scientific endeavors.

References

-

ResearchGate. (n.d.). Molecular structures of indazole derivatives, (a) 5-aminoindazole; (b) 5-nitroindazole. Retrieved from ResearchGate website: [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from: [Link]

-

RSC Publishing. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Retrieved from: [Link]

-

National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH website: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 3. Methyl 7-amino-1H-indazole-3-carboxylate | 660823-37-0 | Benchchem [benchchem.com]

- 4. Methyl 3-hydroxy-1H-indazole-5-carboxylate | 1082041-20-0 | Benchchem [benchchem.com]

A Senior Application Scientist's Guide to Methyl 5-amino-1H-indazole-3-carboxylate: Synthesis, Characterization, and Application

Foreword: The Versatile Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." Its unique bicyclic structure, combining a benzene ring with a pyrazole ring, offers a three-dimensional arrangement of hydrogen bond donors and acceptors that is highly amenable to interacting with a diverse range of biological targets. This has led to the development of numerous indazole-containing therapeutics. Within this important class of molecules, Methyl 5-amino-1H-indazole-3-carboxylate serves as a critical and versatile building block. Its strategic placement of an amino group and a reactive carboxylate ester allows for extensive derivatization, making it a cornerstone intermediate for generating libraries of novel compounds in drug discovery programs, particularly in oncology and inflammatory diseases.[1][2]

This guide provides an in-depth technical overview of this compound, drawing from established scientific literature and practical field experience. We will explore its fundamental properties, validated synthesis and analysis protocols, and its pivotal role in the development of next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

Precise identification is the bedrock of reproducible science. This compound is most commonly identified by its Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between the free base and its hydrochloride salt, as their solubility and handling properties may differ.

The compound typically presents as a solid, with its color ranging from off-white to brown, often dependent on purity and storage conditions.[3] From our experience, prolonged exposure to light and air can lead to discoloration, indicating potential degradation. Therefore, storage in a cool, dark, and dry environment is paramount for maintaining its integrity.[4]

Data Presentation: Key Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5][6] |

| Synonyms | 5-Amino-1H-indazole-3-carboxylic acid methyl ester | [6][7][8] |

| CAS Number | 660411-95-0 | [4][5][6] |

| Molecular Formula | C9H9N3O2 | [4][6] |

| Molecular Weight | 191.19 g/mol | [4][6] |

| Appearance | Brown Powder/Solid | [3] |

| Storage Temperature | -20°C or 2-8°C, protect from light | [4][7] |

Visualization: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of indazole derivatives is a well-established field, with multiple routes available. A common and effective method for preparing the title compound involves the cyclization of a substituted phenylhydrazone derivative.[9] The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

The general strategy often begins with a readily available nitro-substituted precursor, such as Methyl 5-nitro-1H-indazole-3-carboxylate. The nitro group serves as a stable precursor to the amine. The subsequent reduction of the nitro group is a key transformation.

Visualization: General Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of Methyl 5-nitro-1H-indazole-3-carboxylate

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [3][10]

Materials:

-

Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq)

-

Palladium on Carbon (10% Pd, 0.05 eq)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Celite™

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-nitro-1H-indazole-3-carboxylate.

-

Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material) to dissolve the solid.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution. Causality Note: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups to amines. It is pyrophoric and must be handled with care, preferably under an inert atmosphere or added to the solvent quickly.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Filtration: Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Trustworthiness Note: This filtration is critical. Any residual palladium can interfere with subsequent reactions and presents a safety hazard upon solvent removal. Rinse the pad with additional methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the final compound is essential. While specific spectra are proprietary, the expected Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) data can be predicted based on the molecule's structure.[11][12]

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring system, a broad singlet for the -NH₂ protons, a singlet for the ester methyl (-OCH₃) protons, and a very broad singlet for the indazole N-H proton.[11][13]

-

IR Spectroscopy: Key stretches would include N-H stretching for both the amine and the indazole ring (typically in the 3200-3400 cm⁻¹ region) and a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹).[11]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 192.07, corresponding to the molecular weight of 191.19.

Applications in Drug Discovery

The true value of this compound lies in its utility as a synthetic intermediate.[1] The amino group at the 5-position is a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and reductive amination. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides.[14]

This dual functionality allows medicinal chemists to systematically explore the chemical space around the indazole core, a process known as Structure-Activity Relationship (SAR) studies.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a "hinge-binding" motif, often a nitrogen-containing heterocycle, and a substituted aromatic tail that occupies a hydrophobic pocket. The indazole scaffold is an excellent hinge-binder. The 5-amino group of our title compound can be used to attach various solubilizing or vector groups, while the 3-position can be modified to probe other regions of the kinase active site.

Visualization: Application in Library Synthesis

Caption: Use as a scaffold for generating diverse chemical libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are non-negotiable. Based on available Safety Data Sheets (SDS), this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][10][15]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4][7] Recommended storage temperatures vary by supplier but are typically between -20°C and 8°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic functionalization provides a robust platform for the synthesis of novel molecular entities. As researchers continue to target complex diseases with increasing precision, the demand for versatile, high-quality chemical building blocks like this one will only grow. The continued exploration of derivatization strategies stemming from this scaffold is a promising avenue for identifying the next generation of therapeutics to address unmet medical needs.[1]

References

-

Chemsrc. (2025). CAS#:660411-95-0 | 5-Amino-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

ChemBK. (2024). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Organic Letters. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. usbio.net [usbio.net]

- 5. CAS#:660411-95-0 | 5-Amino-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 6. This compound - CAS:660411-95-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Page loading... [guidechem.com]

- 8. 5-Amino-1H-indazole-3-carboxylic acid methyl ester | 660411-95-0 [chemicalbook.com]

- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum [chemicalbook.com]

- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 15. echemi.com [echemi.com]

methyl 5-amino-1H-indazole-3-carboxylate molecular weight

An In-depth Technical Guide to Methyl 5-amino-1H-indazole-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. This guide focuses on a key derivative, this compound, detailing its fundamental properties, synthesis, and critical applications as a synthetic intermediate in the creation of targeted therapeutics.

Core Molecular Characteristics

This compound is a stable, crystalline organic compound that serves as a versatile precursor in multi-step synthetic pathways.[1] Its structure features three key functional groups ripe for chemical modification: the amino group at the 5-position, the ester at the 3-position, and the pyrazolic nitrogen atoms of the indazole core. This trifecta of reactivity allows for the systematic and controlled introduction of diverse pharmacophores, making it an invaluable tool for building libraries of compounds for biological screening.

Physicochemical and Structural Data

A summary of the essential physicochemical properties for this compound is provided below. These parameters are fundamental for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃O₂ | [1][2][3][4] |

| Molecular Weight | 191.19 g/mol | [2][3][4] |

| CAS Number | 660411-95-0 | [1][3] |

| Appearance | Colorless crystal | [1] |

| Density (Predicted) | 1.413 g/cm³ | [1][5] |

| Boiling Point (Predicted) | 432.2 °C at 760 mmHg | [1][5] |

| Synonyms | 5-Amino-1H-indazole-3-carboxylic acid methyl ester | [1][3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a well-established process in organic chemistry, typically starting from more readily available precursors. Understanding its synthesis provides insight into its reactivity and potential for derivatization.

General Synthetic Pathway

A common preparative route involves the cyclization of an appropriately substituted phenylhydrazine derivative or the functionalization of a pre-existing indazole core. One general method involves the reaction of indazole with methyl chloroformate, followed by an amination reaction to install the amino group at the 5-position.[1] An alternative conceptual workflow for producing the parent scaffold, methyl 1H-indazole-3-carboxylate, involves the esterification of indazole-3-carboxylic acid.[6]

The diagram below illustrates a generalized synthetic workflow for obtaining the target molecule.

Caption: Generalized synthetic strategies for this compound.

Critical Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation and survival. This compound is a frequently utilized starting material for these complex molecules.[7]

Case Study: Development of PAK1 Inhibitors

P21-activated kinase 1 (PAK1) is a recognized target in oncology, with its aberrant activation linked to tumor progression, migration, and invasion. The development of potent and selective PAK1 inhibitors is a significant challenge in medicinal chemistry.[8]

Researchers have successfully used a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.[8] The synthesis of these inhibitors relies on the reactivity of this compound. The ester group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate a library of carboxamide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

The workflow for this application is outlined below.

Caption: Workflow for developing PAK1 inhibitors from the title compound.

This strategic derivatization led to the discovery of compounds with excellent enzyme inhibition (IC₅₀ in the nanomolar range) and high selectivity for PAK1 over other kinases.[8] Such findings underscore the value of this compound as a foundational element in targeted cancer therapy research.

Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the synthesis of an N-substituted-1H-indazole-3-carboxamide, a common reaction employing a derivative of the title compound. This protocol is based on general procedures for amide coupling reactions.

Objective: To synthesize an N-aryl-5-amino-1H-indazole-3-carboxamide from 5-amino-1H-indazole-3-carboxylic acid.

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

-

Add an excess of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-amino-1H-indazole-3-carboxylic acid.

Step 2: Amide Bond Formation

-

To a solution of 5-amino-1H-indazole-3-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

-

Add a tertiary amine base, such as triethylamine (TEA) or DIPEA (3 equivalents), to the mixture.

-

Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-amino-1H-indazole-3-carboxamide.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[1][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). In case of ingestion, seek medical attention.[10]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its inherent structural features provide a robust and versatile platform for the synthesis of complex, biologically active molecules. Its proven utility in the development of potent and selective kinase inhibitors for cancer therapy highlights its significance in contemporary drug discovery. As research into targeted therapies continues to expand, the demand for such well-defined and highly functionalized building blocks will undoubtedly grow, cementing the role of this compound in the future of pharmaceutical development.

References

-

Sunway Pharm Ltd. This compound - CAS:660411-95-0. [Link]

-

ChemBK. This compound. [Link]

-

ChemBK. 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. [Link]

-

ExportersIndia. 5-Amino-1-methyl-1h-indazole-3-carboxylic acid. [Link]

-

PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling. [Link]

-

Chemsrc. CAS#:660411-95-0 | 5-Amino-1H-indazole-3-carboxylic acid methyl ester. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS:660411-95-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. chembk.com [chembk.com]

- 5. CAS#:660411-95-0 | 5-Amino-1H-indazole-3-carboxylic acid methyl ester | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1H-indazole-3-carboxylate

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. Among the vast library of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate stands out as a crucial building block for the synthesis of more complex molecules, including potent kinase inhibitors. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic strategy. The primary disconnection lies at the C5-amino group, which can be readily installed via the reduction of a nitro group. This leads back to the key intermediate, methyl 5-nitro-1H-indazole-3-carboxylate. The methyl ester can be formed from the corresponding carboxylic acid, 5-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized from simpler starting materials through the construction of the indazole ring. This multi-step approach allows for the strategic introduction of functional groups and purification at each stage, ensuring a high-quality final product.

Caption: Esterification of 5-nitro-1H-indazole-3-carboxylic acid.

Step 2: Reduction of Methyl 5-nitro-1H-indazole-3-carboxylate

The final step in the synthesis is the reduction of the nitro group at the C5 position to the desired amine. Catalytic hydrogenation is the most widely used and efficient method for this transformation due to its clean reaction profile and high yields. [1] Catalytic Hydrogenation

This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas, to selectively reduce the nitro group without affecting the ester or the indazole ring. The choice of solvent is crucial for the success of this reaction, with alcohols like ethanol or methanol being common choices.

Caption: Reduction of the nitro group via catalytic hydrogenation.

Experimental Protocols

Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

Materials:

-

5-Nitro-1H-indazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Ethanol

Procedure: [2]1. To a stirred solution of 5-nitro-1H-indazole-3-carboxylic acid (8 g, 38.64 mmol) in methanol (80 cm³), slowly add concentrated sulfuric acid (19.323 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 10 °C with an ice bath. 2. After the addition is complete, reflux the reaction mixture for 6 hours. 3. Cool the reaction mixture to room temperature and pour it into crushed ice. 4. Filter the resulting precipitate and recrystallize from ethanol to afford methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.

Expected Yield: 64% [2]

Synthesis of this compound

Materials:

-

Methyl 5-nitro-1H-indazole-3-carboxylate

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Celite

Procedure: (A representative protocol based on general catalytic hydrogenation procedures)

-

In a hydrogenation flask, dissolve methyl 5-nitro-1H-indazole-3-carboxylate in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with nitrogen gas, followed by evacuation.

-

Introduce hydrogen gas into the flask (typically at a pressure of 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Esterification | 5-Nitro-1H-indazole-3-carboxylic acid | Methanol, Sulfuric Acid | Methanol | 64% | [2] |

| 2 | Reduction | Methyl 5-nitro-1H-indazole-3-carboxylate | H₂, Pd/C | Ethanol | High (typically >90%) | General Procedure |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound, a key intermediate in drug discovery. The two-step sequence of esterification followed by catalytic hydrogenation is efficient and scalable. Further optimization of reaction conditions, such as catalyst loading and hydrogenation pressure, may lead to even higher yields and shorter reaction times. The availability of this versatile building block will continue to fuel the development of novel indazole-based therapeutics with improved efficacy and safety profiles.

References

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.

Sources

The Strategic Synthesis and Application of Methyl 5-amino-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1] Within this esteemed class of compounds, methyl 5-amino-1H-indazole-3-carboxylate stands out as a pivotal building block, offering a versatile platform for the synthesis of complex molecular architectures. Its strategic placement of an amino group and a methyl carboxylate on the indazole core provides synthetic handles for diverse chemical transformations, enabling the construction of potent and selective drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with a focus on the practical insights and causal relationships that underpin its utility in contemporary drug development.

A Convergent Synthetic Pathway: From Nitro-Precursor to Amino-Intermediate

The discovery and development of a robust synthetic route to this compound has been driven by its increasing importance in the pharmaceutical industry. The most common and scalable approach involves a three-step sequence commencing with the commercially available 5-nitro-1H-indazole. This pathway is strategically designed to first establish the desired ester functionality at the 3-position, followed by the crucial reduction of the nitro group to the key amine.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carboxylic Acid

The initial step involves the carboxylation of 5-nitroindazole. While several methods exist for the synthesis of indazoles, a common laboratory and industrial method for introducing the carboxylic acid group at the 3-position of an indazole ring is through a process of diazotization of an appropriately substituted aniline, followed by cyclization. For the synthesis of 5-nitroindazole itself, a well-established procedure involves the diazotization of 2-amino-5-nitrotoluene, followed by intramolecular cyclization.[2]

Step 2: Esterification to Methyl 5-nitro-1H-indazole-3-carboxylate

With the carboxylic acid in place, the subsequent esterification to the methyl ester is a critical transformation. A straightforward and efficient method for this is the Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid.[3][4] The reaction proceeds by protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol.

Alternatively, for substrates that may be sensitive to strong acidic conditions or for achieving higher yields, the use of thionyl chloride (SOCl₂) to first generate the acyl chloride, followed by the addition of methanol, is a highly effective method. This approach is often faster and avoids the equilibrium limitations of the Fischer esterification.[3]

Step 3: Reduction of the Nitro Group to Afford this compound

The final and most critical step is the selective reduction of the nitro group at the 5-position to the corresponding amine. This transformation is pivotal as it unmasks a key functional group for subsequent coupling reactions in drug synthesis. Catalytic hydrogenation is a widely employed and clean method for this purpose. The use of palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol, under a hydrogen atmosphere, provides the desired amino-indazole in high yield. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or hydrazine hydrate with a catalyst can also be effective.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, synthesized from the available literature.

Protocol 1: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate

-

To a stirred solution of 5-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.2 eq) is added dropwise at 0-5 °C.[4]

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is carefully poured into ice-water and the pH is adjusted to neutral with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford methyl 5-nitro-1H-indazole-3-carboxylate as a solid.

Protocol 2: Synthesis of this compound

-

Methyl 5-nitro-1H-indazole-3-carboxylate (1.0 eq) is dissolved in methanol or ethanol (10-15 volumes).

-

10% Palladium on carbon (10% w/w) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is completely consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Characterization and Data Presentation

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂[7] |

| Molecular Weight | 191.19 g/mol [7] |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO, Methanol |

Table 1: Physicochemical Properties of this compound.

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.5 (br s, 1H, NH-indazole), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.5 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~164 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~52 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending), ~1500-1400 (Aromatic C=C stretching) |

| Mass Spectrometry (ESI+) | m/z: 192.07 [M+H]⁺ |

Table 2: Predicted Spectroscopic Data for this compound.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a key precursor to a number of clinically significant oncology drugs. The amino group at the 5-position serves as a crucial nucleophile for the construction of the complex pharmacophores required for potent and selective kinase inhibition.

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8] The synthesis of Pazopanib utilizes a derivative of 5-aminoindazole as a core building block. The amino group is essential for coupling with a pyrimidine moiety, a key interaction for binding to the ATP-binding pocket of various kinases.

Axitinib (Inlyta®)

Axitinib is another potent tyrosine kinase inhibitor indicated for the treatment of advanced renal cell carcinoma.[9][10] The synthesis of Axitinib also relies on a functionalized indazole core, where the 6-aminoindazole derivative (a positional isomer of the title compound) is a key intermediate. This highlights the general importance of aminoindazoles in the synthesis of this class of drugs.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is more than just a chemical intermediate; it is a testament to the power of strategic synthetic design in modern drug discovery. Its efficient and scalable synthesis, coupled with its versatile reactivity, has solidified its position as an indispensable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow, ensuring that the legacy of the indazole scaffold, and key intermediates like this compound, will continue to shape the future of medicine.

References

- The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (2025). NINGBO INNO PHARMCHEM CO., LTD.

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.

- WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. (2021).

- US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (2020).

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar

- Axitinib synthesis. (n.d.). ChemicalBook.

- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024). World Scientific Publishing.

- US9580406B2 - Processes for the preparation of axitinib. (2017).

- Methyl 5-nitro-1H-indazole-3-carboxyl

- Design, Synthesis, and Biological Evaluation of Axitinib Deriv

- Axitinib Synthetic Routes. (n.d.). MedKoo Biosciences.

- METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYL

- methyl 1H-indazole-3-carboxyl

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- This compound;hydrochloride 2355385-26-9 wiki. (n.d.). Guidechem.

- 5-nitroindazole. (n.d.). Organic Syntheses Procedure.

- 5-Aminoindazole. (n.d.). The NIST WebBook.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- 434841 5-Amino-1h-indazole-3-carboxylic acid methyl ester CAS: 660411-95-0. (n.d.).

- methyl 5-amino-1H-indazole-3-carboxyl

- Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. (2023).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central.

- 1H-Indazol-5-amine. (n.d.). PubChem.

- METHYL 5-AMINO-1H-INDAZOLE-3-CARBOXYL

- CAS#:660411-95-0 | 5-Amino-1H-indazole-3-carboxylic acid methyl ester. (n.d.). Chemsrc.

- 5-Amino-1-methyl-1H-indazole-3-carboxylic acid. (n.d.). Sigma-Aldrich.

- 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. (2024). ChemBK.

- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Aminoindazole [webbook.nist.gov]

- 6. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Axitinib synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of Methyl 5-amino-1H-indazole-3-carboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Among the vast landscape of indazole-based compounds, methyl 5-amino-1H-indazole-3-carboxylate stands out as a critical starting material and a key building block for a multitude of biologically active molecules. This guide provides an in-depth technical overview of this pivotal compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, explore the derivatization strategies that unlock its therapeutic potential, and examine the mechanisms of action of the resulting drug candidates.

Physicochemical Properties of the Core Moiety

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [3][4] |

| Molecular Weight | 191.19 g/mol | [3][4] |

| Appearance | Solid | - |

| CAS Number | 660411-95-0 | - |

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy begins with a substituted benzonitrile, leveraging cyclization to form the indazole core, followed by functional group manipulations.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, starting from 2-amino-5-nitrotoluene, which is a common precursor for 5-nitroindazole.[5] The subsequent reduction of the nitro group and esterification of the carboxylic acid are key transformations.

Step 1: Synthesis of 5-Nitro-1H-indazole

-

Diazotization: Dissolve 2-amino-5-nitrotoluene in glacial acetic acid. Add a solution of sodium nitrite in water at a controlled temperature (below 25°C) to form the diazonium salt.[5]

-

Cyclization: Allow the reaction mixture to stand for several days at room temperature to facilitate intramolecular cyclization.[5]

-

Isolation: Concentrate the reaction mixture under reduced pressure. Add water to precipitate the crude 5-nitro-1H-indazole. Filter, wash with water, and dry the product.[5]

-

Purification: Recrystallize the crude product from methanol to obtain pure 5-nitro-1H-indazole.[5]

Step 2: Carboxylation at the 3-position

-

Protection: Protect the N1 position of 5-nitro-1H-indazole using a suitable protecting group, such as SEM-Cl ((2-(trimethylsilyl)ethoxy)methyl chloride), to direct carboxylation to the C3 position.

-

Lithiation and Carboxylation: Treat the N-protected 5-nitro-1H-indazole with a strong base like n-butyllithium at low temperature (-78°C) to deprotonate the C3 position, followed by quenching with dry carbon dioxide to introduce the carboxylic acid group.

-

Deprotection: Remove the protecting group under appropriate conditions to yield 5-nitro-1H-indazole-3-carboxylic acid.

Step 3: Reduction of the Nitro Group

-

Reduction: Reduce the nitro group of 5-nitro-1H-indazole-3-carboxylic acid to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This step yields 5-amino-1H-indazole-3-carboxylic acid.

Step 4: Esterification

-

Fischer Esterification: Reflux the 5-amino-1H-indazole-3-carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) to afford the desired this compound.[6]

-

Alternative Esterification: Alternatively, treat the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with methanol.[6]

-

Work-up and Purification: After the reaction is complete, neutralize the acid catalyst and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Indazole derivatives have been successfully developed as inhibitors of various kinases. [7]

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have been designed as potent PLK4 inhibitors. For instance, compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, exhibited a remarkable PLK4 inhibitory activity with an IC₅₀ of 0.1 nM. [8]Another indazole-based PLK4 inhibitor, C05, showed exceptional kinase inhibitory activity (IC₅₀ < 0.1 nM) and potent antiproliferative effects against various cancer cell lines. [9][10]

-

p21-activated kinase 1 (PAK1) Inhibitors: PAK1 is involved in cell motility, survival, and proliferation, and its aberrant activation is associated with tumor progression. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors. The representative compound 30l showed an excellent PAK1 IC₅₀ of 9.8 nM and significantly suppressed migration and invasion of breast cancer cells. [11]

-

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors: PDK1 is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer. Fragment-based drug discovery has led to the identification of aminoindazole derivatives as potent PDK1 inhibitors. [12]

Derivative Class Target Kinase Key Findings Representative IC₅₀ Source N-(1H-indazol-6-yl)benzenesulfonamides PLK4 Potent and selective inhibition. 0.1 nM (K22) [8] Indazole-based compounds PLK4 Exceptional kinase inhibition and antiproliferative activity. < 0.1 nM (C05) [9][10] 1H-indazole-3-carboxamides PAK1 Potent and selective inhibition, suppression of cell migration. 9.8 nM (30l) [11] | Aminoindazoles | PDK1 | High ligand efficiency and potent inhibition. | - | [12]|

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring importance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity for their targets to minimize off-target effects and improve safety profiles. The exploration of novel derivatization strategies at different positions of the indazole ring will undoubtedly lead to the discovery of new drug candidates for a wide range of diseases, extending beyond oncology. [13]The indazole core, with this compound as a key progenitor, is set to remain a cornerstone of innovative drug design for the foreseeable future.

References

-

RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]

- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.

-

New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

- Google Patents. (n.d.). A novel synthetic method for preparing an anticancer medicine Niraparib.

-

National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

ResearchGate. (2025). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

-

National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

-

PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

ACS Publications. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

-

ChemBK. (n.d.). This compound. [Link]

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

-

PubMed. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

National Institutes of Health. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]

-

ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... [Link]

Sources

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry — An In-depth Technical Guide to Methyl 5-amino-1H-indazole-3-carboxylate

Abstract

The indazole core is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities and presence in numerous FDA-approved therapeutics. This technical guide provides an in-depth exploration of methyl 5-amino-1H-indazole-3-carboxylate, a key intermediate and versatile scaffold in the synthesis of pharmacologically active agents. We will delve into its synthesis, chemical properties, and, most importantly, its pivotal role in the development of targeted therapies, particularly in oncology and neurology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and detailed experimental insights.

The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets with high affinity and selectivity. The thermodynamic stability of the 1H-indazole tautomer makes it a robust framework for constructing complex molecular architectures.[3]

Several FDA-approved drugs incorporate the indazole moiety, underscoring its clinical significance. Notable examples include:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4]

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK) for the treatment of various solid tumors.[4]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the management of advanced renal cell carcinoma.[4]

The success of these drugs has fueled extensive research into novel indazole-containing derivatives with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6]

This compound: A Key Building Block

This compound (Molecular Formula: C9H9N3O2, Molecular Weight: 191.19 g/mol ) is a crucial intermediate in the synthesis of a diverse range of bioactive molecules.[7][8][9] Its structure features three key functional groups that allow for versatile chemical modifications:

-

The 5-amino group: Provides a nucleophilic site for various coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

The 3-carboxylate group: Can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another point for molecular elaboration.[10]

-

The indazole N-H: Can be alkylated or arylated to further modulate the compound's physicochemical properties and biological activity.

Synthesis of the Core Scaffold

The synthesis of this compound typically starts from a more readily available precursor, such as methyl 5-nitro-1H-indazole-3-carboxylate. A common synthetic route involves the reduction of the nitro group at the 5-position to an amine.

Experimental Protocol: Synthesis of this compound from Methyl 5-nitro-1H-indazole-3-carboxylate

-

Dissolution: Dissolve methyl 5-nitro-1H-indazole-3-carboxylate in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: General synthetic scheme for the preparation of the target molecule.

Applications in Medicinal Chemistry: Building on the Core

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for biological screening. The strategic placement of its functional groups allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Development of Kinase Inhibitors for Oncology

Kinase inhibitors are a major class of targeted cancer therapies, and the indazole scaffold is a common feature in many of these drugs.[4] The 5-amino group of our core molecule is an ideal handle for introducing moieties that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Derivatives of the 5-aminoindazole core have been investigated as inhibitors of various kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based derivatives have shown potent FGFR inhibitory activity.[3]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. Structure-guided design has led to the development of potent indazole-based EGFR inhibitors.[3]

-

Bcr-Abl: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been synthesized and shown to be potent inhibitors of both wild-type and mutant Bcr-Abl.[3]

-

p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[11]

The general approach involves the acylation or sulfonylation of the 5-amino group, or its use in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.

Caption: Strategy for developing kinase inhibitors from the core scaffold.

Modulators of Neurological Pathways

The indazole scaffold is also being actively explored for the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and mood disorders.[1][2] Indazole derivatives have been shown to inhibit key enzymes implicated in these conditions, such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[1][2]

An in-silico screening approach successfully identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[12] Furthermore, indazole-3-carboxylic acid is a key starting material for the synthesis of agonists of the nicotinic α-7 receptor, which are under investigation for the treatment of Alzheimer's disease and schizophrenia.[13]

The derivatization of this compound at both the 5-amino and 3-carboxylate positions can lead to the discovery of novel central nervous system (CNS) active agents.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology and neurology. For instance, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in the activation of mast cells and inflammatory processes.[14][15] This suggests potential applications in the treatment of inflammatory and autoimmune diseases. Additionally, derivatives of indazole have been investigated as HDAC inhibitors, showcasing the broad therapeutic potential of this heterocyclic system.[16]

Structure-Activity Relationship (SAR) Insights

Systematic studies on indazole derivatives have provided valuable insights into their structure-activity relationships. For example, in the development of CRAC channel blockers, the regiochemistry of the amide linker at the 3-position was found to be critical for activity.[15] Similarly, for kinase inhibitors, the nature of the substituent at the 5-position significantly influences binding affinity and selectivity. The ability to readily modify this compound at these key positions makes it an invaluable tool for SAR exploration.

Table 1: Representative Biological Activities of Indazole Derivatives

| Compound Class | Target | Biological Activity (IC50/Kd) | Therapeutic Area | Reference |

| 1H-indazol-3-amine derivatives | Bcr-AblWT | 0.014 µM | Oncology | [3] |

| 1H-indazol-3-amine derivatives | Bcr-AblT315I | 0.45 µM | Oncology | [3] |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 cell line | 8.3 nM | Oncology | [3] |

| 1H-indazole derivative | EGFR T790M | 5.3 nM | Oncology | [3] |

| Indazole-based HDAC inhibitor (15k) | HDAC1 | 2.7 nM | Oncology | [16] |

| 1H-indazole-3-carboxamide (30l) | PAK1 | 9.8 nM | Oncology | [11] |

| Indazole-3-carboxamide (12d) | CRAC channel | sub-µM | Inflammation | [15] |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a powerful platform for the discovery and optimization of novel therapeutic agents targeting a wide range of diseases. The continued exploration of the chemical space around this indazole core, guided by structure-based drug design and a deeper understanding of disease biology, holds immense promise for the development of next-generation medicines. As our understanding of complex biological pathways evolves, the adaptability of the indazole scaffold, exemplified by key intermediates like this compound, will undoubtedly continue to be a driving force in the innovation of targeted therapies.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Publisher not clearly specified. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry. Available at: [Link]

-

1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. ChemBK. Available at: [Link]

-

Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Available at: [Link]

-

Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Available at: [Link]

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available at: [Link]

-